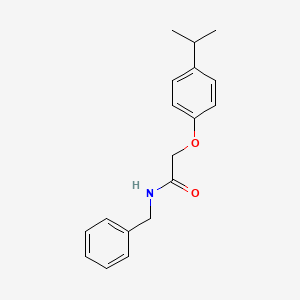

N-benzyl-2-(4-isopropylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-benzyl-2-(4-isopropylphenoxy)acetamide and related compounds can be synthesized through various methods, including amidation and condensation reactions. For instance, the synthesis of related acetamide derivatives involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product is then recrystallized and elucidated using spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been determined through crystallographic studies. For example, a compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, showcasing intermolecular hydrogen bonds and intramolecular interactions. These structural features contribute to the compound's stability and potential interaction with biological targets (Sharma et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-benzyl-2-(4-isopropylphenoxy)acetamide and its derivatives have been explored for their synthetic pathways and chemical properties. For instance, Yıldırım and Çetin (2008) discussed the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors, highlighting their promising inhibition efficiencies in acidic and oil medium environments, which could have implications for materials science and engineering applications Yıldırım & Çetin, 2008.

Biological Activities and Applications

Several studies have investigated the biological activities of acetamide derivatives. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This demonstrates the compound's potential in cancer therapy research Sharma et al., 2018. Prabhakar et al. (2006) examined the antiangiogenic effect of a benzophenone analogue in EAT cells, providing insights into its mechanism of action through the downregulation of VEGF and HIF-1α, indicating potential therapeutic applications Prabhakar et al., 2006.

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, Houdier et al. (2000) utilized an oxyamino probe related to acetamide structures for the trace measurement of carbonyl compounds in water samples. This work underscores the importance of acetamide derivatives in developing sensitive detection methods for environmental monitoring Houdier et al., 2000.

Propiedades

IUPAC Name |

N-benzyl-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)16-8-10-17(11-9-16)21-13-18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMPSUYFWNQGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)

![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)

![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)

![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)